molecular formula C18H13NO5S B14115164 (E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate

(E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate

Cat. No.: B14115164
M. Wt: 355.4 g/mol
InChI Key: IPXWQOWACMOFLH-ODLFYWEKSA-N
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Description

Methyl 3-{5-[(1E)-{[(E)-benzoyloxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound with the molecular formula C18H13NO5S It is characterized by the presence of a furan ring, a thiophene ring, and a benzoyloxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(1E)-{[(E)-benzoyloxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Addition of the Benzoyloxyimino Group: The benzoyloxyimino group is added through an oximation reaction, where a benzoyl chloride reacts with hydroxylamine to form the benzoyloxyimino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(1E)-{[(E)-benzoyloxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyloxyimino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation Products: Corresponding oxides of the furan and thiophene rings.

    Reduction Products: Amines formed from the reduction of the benzoyloxyimino group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{5-[(1E)-{[(E)-benzoyloxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-{[(E)-benzoyloxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}thiophene-2-carboxylate
  • Methyl 3-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}thiophene-2-carboxylate

Uniqueness

Methyl 3-{5-[(1E)-{[(E)-benzoyloxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13NO5S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-[5-[(Z)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11-

InChI Key

IPXWQOWACMOFLH-ODLFYWEKSA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OC(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3

Origin of Product

United States

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